Hydroperoxy radical

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

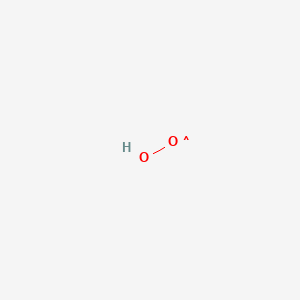

Hydrogenperoxide(1-) is an oxygen hydride. It is a conjugate base of a hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry

Role in Oxidation Processes:

Hydroperoxy radicals are significant contributors to atmospheric oxidation processes. They participate in the formation of hydroxyl radicals and are involved in the degradation of pollutants. Their reactivity allows them to influence the lifetime of various atmospheric constituents.

Detection Techniques:

Recent studies have developed advanced detection methods for hydroperoxy radicals, such as chemical ionization mass spectrometry. For instance, a study reported a sensitivity level of 0.005 × 10^8 HO₂ cm⁻³, enabling accurate measurements of these radicals in the atmosphere under varying conditions .

Impact on Air Quality:

Hydroperoxy radicals play a role in the atmospheric processing of volatile organic compounds (VOCs), affecting air quality and climate. Research indicates that halogens can decrease HO₂ concentrations by approximately 14%, thereby influencing the balance of oxidative species in the atmosphere .

Environmental Applications

Water Treatment:

The hydroperoxy radical has been studied for its potential in water treatment processes. It acts as a reactive oxygen species that can degrade organic pollutants and pathogens, making it a candidate for advanced oxidation processes (AOPs) in water purification systems.

Ozone Interaction:

In ozonated oil treatments, hydroperoxy radicals are generated as byproducts. These radicals contribute to the antimicrobial properties of ozonated oil, enhancing its efficacy in treating wounds and infections .

Biochemical Applications

Biological Significance:

Hydroperoxy radicals are implicated in various biochemical processes, including cellular signaling and oxidative stress responses. Their interactions with biomolecules can lead to significant physiological effects.

Interaction Studies:

A study investigated the interaction between L-ascorbic acid and hydroperoxy radicals using density functional theory (DFT). The findings indicated that L-ascorbic acid could effectively reduce hydroperoxy radicals, suggesting potential applications in antioxidant therapies .

Case Studies

Eigenschaften

CAS-Nummer |

3170-83-0 |

|---|---|

Molekularformel |

HO2- |

Molekulargewicht |

33.007 g/mol |

InChI |

InChI=1S/HO2/c1-2/h1H |

InChI-Schlüssel |

MHAJPDPJQMAIIY-UHFFFAOYSA-M |

SMILES |

O[O] |

Kanonische SMILES |

O[O-] |

Key on ui other cas no. |

14691-59-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.